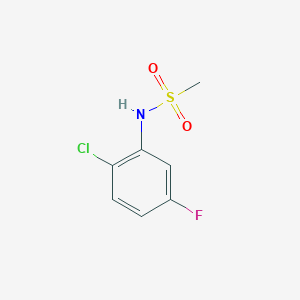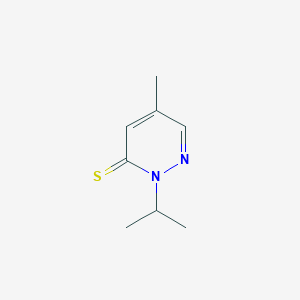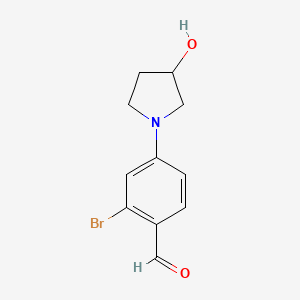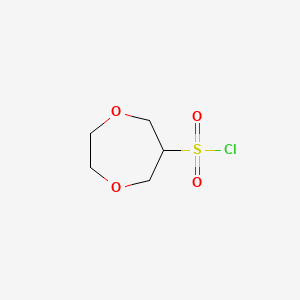
1,4-Dioxepane-6-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxepane-6-sulfonyl chloride is an organic compound with the molecular formula C₅H₉ClO₄S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂) bonded to a chlorine atom.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dioxepane-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxepane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction can be represented as follows:
1,4-Dioxepane+Chlorosulfonic Acid→1,4-Dioxepane-6-sulfonyl chloride+HCl
The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions and ensuring consistent product quality .
化学反応の分析
Types of Reactions
1,4-Dioxepane-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides under mild conditions.
Alcohols: React to form sulfonate esters, typically in the presence of a base such as pyridine.
Thiols: React to form sulfonate thioesters, often using a base to facilitate the reaction.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
科学的研究の応用
1,4-Dioxepane-6-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,4-dioxepane-6-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
類似化合物との比較
Similar Compounds
Benzenesulfonyl Chloride: Another sulfonyl chloride compound, but with a benzene ring instead of a dioxepane ring.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methane group.
Tosyl Chloride: Contains a toluene group and is commonly used in organic synthesis.
Uniqueness
1,4-Dioxepane-6-sulfonyl chloride is unique due to its dioxepane ring structure, which imparts different reactivity and properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the dioxepane ring is advantageous .
特性
分子式 |
C5H9ClO4S |
|---|---|
分子量 |
200.64 g/mol |
IUPAC名 |
1,4-dioxepane-6-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO4S/c6-11(7,8)5-3-9-1-2-10-4-5/h5H,1-4H2 |
InChIキー |
ASYBOYQKELGOJS-UHFFFAOYSA-N |
正規SMILES |
C1COCC(CO1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13194829.png)
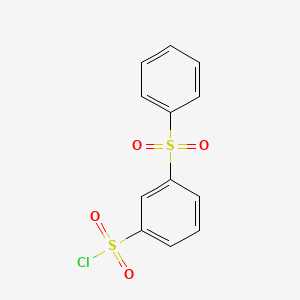
![2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
![tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13194837.png)
![2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide](/img/structure/B13194839.png)
![tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13194842.png)
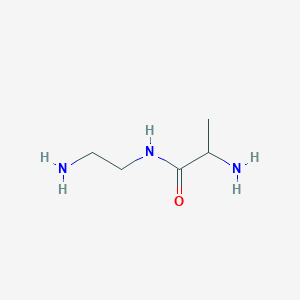
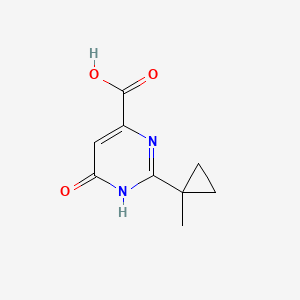
![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine](/img/structure/B13194894.png)
